
1-Benzofuran-2-carbonitrile
Overview
Description
1-Benzofuran-2-carbonitrile is an organic compound characterized by a benzofuran ring with a nitrile group attached to the second carbon atom.
Preparation Methods
1-Benzofuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzofuran with a cyanide source, such as sodium cyanide or potassium cyanide, under specific conditions . The reaction typically occurs at room temperature and results in the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group into other functional groups, such as amines.
Substitution: The nitrile group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
Anticancer Applications
1-Benzofuran-2-carbonitrile and its derivatives have shown promising anticancer properties. Several studies have investigated their effectiveness against various cancer cell lines:
- Mechanism of Action : Research indicates that benzofuran derivatives can inhibit key signaling pathways involved in cancer proliferation. For instance, a study reported that benzofuran compounds can inactivate the AKT signaling pathway, leading to reduced cancer cell replication and inducing mitotic catastrophe in lung adenocarcinoma cells (A549) .
- Cytotoxicity : In vitro testing has demonstrated significant cytotoxic effects of this compound derivatives against multiple cancer cell lines. For example, compounds with specific substitutions showed IC50 values as low as 0.12 μM against lung cancer cells .
- Case Study : A series of benzofuran derivatives were synthesized and tested for their anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological activity .
Antimicrobial Activity
The compound also exhibits potential as an antimicrobial agent. Benzofuran derivatives have been explored for their ability to combat antibiotic-resistant bacteria:
- Broad Spectrum Activity : Benzofuran-based compounds have been identified as effective against various pathogens, including those responsible for skin infections and systemic diseases. Their unique structure allows them to interact with multiple biological targets, enhancing their efficacy .
- Research Findings : A systematic review highlighted the emergence of benzofuran derivatives as promising candidates in the development of new antimicrobial agents, particularly due to their improved bioavailability and reduced toxicity compared to traditional antibiotics .
Synthetic Chemistry Applications
In addition to biological applications, this compound plays a significant role in synthetic chemistry:
- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex molecular architectures. Researchers utilize it to create novel derivatives with enhanced pharmacological properties .
- Catalytic Strategies : Innovative synthetic routes involving this compound have been developed, showcasing its versatility in chemical synthesis .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzofuran-2-carbonitrile can be compared with other benzofuran derivatives, such as:
- 2-Benzofuran-3-carbonitrile
- 3-Benzofuran-2-carbonitrile
- 4-Benzofuran-2-carbonitrile
These compounds share a similar core structure but differ in the position of the nitrile group.
Biological Activity
1-Benzofuran-2-carbonitrile, also known as benzofuran-2-carbonitrile, is a compound within the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 143.14 g/mol. The structure features a fused benzene and furan ring with a cyano group (-C≡N) at the 2-position of the benzofuran moiety. This unique configuration contributes to its biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain benzofuran derivatives showed cytotoxic effects against various cancer cell lines, including leukemia (K562) and lung cancer (A549) cells. For instance, a derivative with a similar structure demonstrated an IC50 value of 5 μM against K562 cells, indicating potent cytotoxicity without affecting normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofurans reveals that specific substitutions on the benzofuran core can enhance anticancer efficacy. For example, halogen substitutions at certain positions significantly influence cytotoxicity. Compounds with bromine substitutions at the C-3 position exhibited remarkable activity against cancer cells, emphasizing the importance of molecular modifications in enhancing therapeutic potential .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of benzofuran demonstrate significant antibacterial and antifungal activities. For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Mycobacterium tuberculosis and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been documented. Benzofuran derivatives have shown efficacy in reducing inflammation in various models, suggesting their utility in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Case Studies
Several studies illustrate the biological activity of this compound:
- Anticancer Study : A derivative was tested on K562 leukemia cells, showing significant apoptosis induction and cell cycle arrest at G2/M phase, highlighting its potential as an anticancer agent.
- Antimicrobial Evaluation : In vitro testing against clinical strains revealed that certain derivatives exhibited potent antimicrobial activity with low toxicity towards mammalian cells, making them promising candidates for further development.
- Anti-inflammatory Research : A study demonstrated that a benzofuran derivative reduced edema in animal models, supporting its application in inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-Benzofuran-2-carbonitrile, and how do reaction conditions influence yield?
Basic
this compound is typically synthesized via cyanation of benzofuran derivatives or cyclization of pre-functionalized precursors. A common method involves the reaction of 2-hydroxybenzaldehyde derivatives with nitrile-containing reagents under acidic conditions. Key factors affecting yield include temperature control (e.g., maintaining 80–100°C for optimal cyclization) and catalyst selection (e.g., CuCN for cyanation). Purification often involves column chromatography to isolate the nitrile product from byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
Basic
Standard characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm the benzofuran backbone and nitrile group.
- FT-IR spectroscopy to identify the C≡N stretch (~2200–2250 cm⁻¹) .
- Mass spectrometry (EI or ESI) for molecular ion confirmation (m/z 143.14 for [M]⁺) .
- Melting point analysis (though literature values vary; cross-validate with DSC for accuracy) .
Q. How does this compound’s stability vary under different storage conditions?
Basic
The compound is sensitive to moisture and light. Storage recommendations:
- Short-term : Keep in a desiccator at 0–6°C to prevent hydrolysis of the nitrile group .
- Long-term : Seal under inert gas (e.g., argon) in amber glass vials. Stability studies show <5% degradation over six months under these conditions .
Q. What advanced derivatives of this compound show pharmacological promise, and how are they synthesized?
Advanced
Derivatives like 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine exhibit anticancer activity. Synthesis involves:
Suzuki coupling to attach aryl groups to the benzofuran core.
Nucleophilic substitution to introduce heterocyclic moieties (e.g., imidazo-phthalazine).
Biological assays (e.g., MTT tests) reveal IC₅₀ values in the µM range against breast cancer cell lines .
Q. How can researchers resolve contradictions in reported physical data (e.g., melting points)?
Advanced
Discrepancies in melting points (e.g., 192–196°C vs. 189–190°C for related compounds) arise from impurities or polymorphic forms. Mitigation strategies:
- Differential Scanning Calorimetry (DSC) to identify polymorphs.
- Recrystallization using solvents like ethanol/water mixtures to obtain pure phases.
Cross-reference data from authoritative sources like NIST or PubChem to validate findings .
Q. What methodologies optimize reaction yields in large-scale synthesis of this compound?
Advanced
Key optimizations:
- Catalyst screening : Pd/C or Ni catalysts improve cyanation efficiency by 15–20%.
- Flow chemistry : Continuous reactors enhance heat distribution, reducing side reactions.
- In situ monitoring : Use Raman spectroscopy to track nitrile formation and adjust parameters in real-time .
Q. How is X-ray crystallography applied to elucidate the structure of this compound derivatives?
Advanced
Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regiochemistry. For example:
- C≡N bond length : ~1.15 Å, consistent with nitrile groups.
- Benzofuran ring planarity : Deviations <0.02 Å indicate minimal steric strain.
Data collection at 100 K reduces thermal motion artifacts .
Q. What role does this compound play in designing enzyme inhibitors?
Advanced
The nitrile group acts as a bioisostere for carbonyl or carboxylate groups, enabling inhibition of proteases or kinases. Example:
- SARS-CoV-2 Mpro inhibition : Derivatives show Ki values of 0.8–2.3 µM via covalent binding to catalytic cysteine .
Q. How should researchers interpret conflicting spectral data (e.g., IR vs. NMR)?
Methodological
Contradictions often arise from solvent effects or tautomerism. Resolution steps:
Solvent standardization : Use deuterated DMSO for NMR to match IR conditions.
2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra.
Computational modeling : Compare experimental IR peaks with DFT-calculated vibrations .
Q. What protocols ensure this compound’s stability in biological assays?
Advanced
Properties
IUPAC Name |
1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGAXHXHVKVERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194516 | |
Record name | 2-Benzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-32-2 | |
Record name | 2-Benzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOFURAN-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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